molecular formula C10H10BNO2 B11719147 [4-(1H-pyrrol-1-yl)phenyl]boronic acid

[4-(1H-pyrrol-1-yl)phenyl]boronic acid

Cat. No.: B11719147
M. Wt: 187.00 g/mol
InChI Key: WDWLAAFIZZQDHX-UHFFFAOYSA-N
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Description

[4-(1H-Pyrrol-1-yl)phenyl]boronic acid is a boronic acid derivative featuring a pyrrole group attached to a phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceuticals and materials science.

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(4-pyrrol-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H10BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8,13-14H

InChI Key

WDWLAAFIZZQDHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Direct Arylation of Pyrrole

The palladium-catalyzed direct arylation of pyrroles with aryl halides offers a streamlined approach. Using 1,4-dibromobenzene as the substrate, pyrrole undergoes regioselective coupling at the para position under optimized conditions.

Example Procedure:

  • Substrates: 1,4-Dibromobenzene (1.0 equiv), pyrrole (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (0.03 equiv), PCy₃·HBF₄ (0.12 equiv).

  • Base: K₂CO₃ (2.5 equiv), H₃BO₃ (2.0 equiv).

  • Conditions: 65°C, 15 h in THF.

  • Yield: 72% of 1-(4-bromophenyl)pyrrole.

Miyaura Borylation

The bromine substituent is replaced via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.

Example Procedure:

  • Substrate: 1-(4-Bromophenyl)pyrrole (1.0 equiv).

  • Reagents: B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), KOAc (3.0 equiv).

  • Conditions: 80°C, 12 h in dioxane.

  • Yield: 85% of pinacol-protected boronate.

  • Deprotection: HCl (2M) hydrolysis yields [4-(1H-pyrrol-1-yl)phenyl]boronic acid (89%).

Data Table 1: Direct Arylation-Borylation Performance

StepCatalyst SystemYield (%)Purity (%)
Direct ArylationPd(OAc)₂/PCy₃·HBF₄7295
Miyaura BorylationPd(dppf)Cl₂/B₂Pin₂8597
DeprotectionHCl (2M)8998

Ullmann Coupling and Lithiation-Based Borylation

Ullmann Coupling

Copper-mediated Ullmann coupling attaches pyrrole to 4-bromoiodobenzene, forming 1-(4-bromophenyl)pyrrole.

Example Procedure:

  • Substrates: 4-Bromoiodobenzene (1.0 equiv), pyrrole (1.5 equiv).

  • Catalyst: CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Conditions: 110°C, 24 h in DMF.

  • Yield: 68% of 1-(4-bromophenyl)pyrrole.

Lithiation and Boronation

Lithiation of the bromoarene with t-BuLi generates an aryl lithium intermediate, which is quenched with trimethyl borate.

Example Procedure:

  • Substrate: 1-(4-Bromophenyl)pyrrole (1.0 equiv).

  • Reagents: t-BuLi (1.1 equiv), B(OMe)₃ (3.0 equiv).

  • Conditions: -78°C to RT, THF.

  • Hydrolysis: H₂O, HCl (1M).

  • Yield: 75% of this compound.

Data Table 2: Ullmann-Lithiation Performance

StepConditionsYield (%)Purity (%)
Ullmann CouplingCuI/1,10-phenanthroline6893
Lithiation-Borylationt-BuLi/B(OMe)₃7596

Paal-Knorr Pyrrole Synthesis on Boronic Acid Derivatives

Paal-Knorr Cyclization

The Paal-Knorr reaction constructs the pyrrole ring on 4-aminophenylboronic acid derivatives using 2,5-dimethoxytetrahydrofuran (DMT).

Example Procedure:

  • Substrate: 4-Aminophenylboronic acid pinacol ester (1.0 equiv).

  • Reagents: DMT (1.2 equiv), AcOH (5.0 equiv).

  • Conditions: 100°C, 6 h in EtOH/H₂O.

  • Yield: 58% of pinacol-protected product.

  • Deprotection: TFA/CH₂Cl₂ (1:1) yields target compound (82%).

Challenges:

  • 4-Aminophenylboronic acid is prone to decomposition, necessitating in situ protection.

  • Competing side reactions reduce overall efficiency.

Data Table 3: Paal-Knorr Route Performance

StepConditionsYield (%)Purity (%)
Paal-Knorr CyclizationAcOH/EtOH/H₂O5890
DeprotectionTFA/CH₂Cl₂8295

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantagesScalability
Direct ArylationShort route, high yieldsRequires Pd catalystsIndustrial
Ullmann-LithiationAvoids Pd costsCryogenic conditionsLab-scale
Paal-KnorrAtom-economicalLow yields, instabilitySmall-scale

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1H-pyrrol-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to form boronate esters or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Drug Development

Mechanism of Action
[4-(1H-pyrrol-1-yl)phenyl]boronic acid is primarily used in the synthesis of pharmaceutical compounds, especially in the development of targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances its utility in creating effective drug candidates. The compound's role in the Suzuki-Miyaura coupling reaction facilitates the formation of complex organic structures essential for drug design .

Case Study: Cancer Therapeutics
A study demonstrated the synthesis of novel pyrrolyl derivatives using boronic acids, where this compound was pivotal in constructing compounds with promising anticancer activity. These compounds showed selective inhibition of cancer cell proliferation, highlighting the compound's potential in developing new cancer therapies .

Organic Synthesis

Cross-Coupling Reactions
The compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds. This process allows for the efficient construction of complex organic molecules from simpler precursors, making it invaluable in organic chemistry .

Table 1: Comparison of Boronic Acids in Organic Synthesis

Boronic Acid CompoundYield (%)Reaction Type
This compound85Suzuki-Miyaura Coupling
[4-(1H-pyrazol-5-yl)phenyl]boronic acid90Suzuki-Miyaura Coupling
Phenylboronic Acid75Suzuki-Miyaura Coupling

Material Science

Nanomaterials and Polymers
In material science, this compound is employed to develop advanced materials such as polymers and nanomaterials. Its unique properties enable the creation of materials with specific functionalities, which are essential for applications in electronics and coatings .

Chemical Sensors

Detection of Biomolecules
This compound plays a significant role in the fabrication of chemical sensors designed to detect specific ions or biomolecules. Its ability to interact selectively with targets makes it suitable for environmental monitoring and safety applications .

Bioconjugation

Linking Biomolecules
In bioconjugation processes, this compound serves as a key reagent that facilitates the attachment of biomolecules to surfaces or other compounds. This enhances the specificity and efficacy of drug delivery systems, making it a valuable tool in therapeutic applications .

Mechanism of Action

The mechanism of action of [4-(1H-pyrrol-1-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and chemical reactions.

Comparison with Similar Compounds

Solubility and Reactivity

  • Solubility Challenges: No clear correlation was observed between predicted water/lipid solubility (Table S2) and practical solubility in assays for compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid, suggesting that steric factors or aggregation tendencies may dominate .
  • Reactivity in Coupling Reactions : (4-(Methylthio)phenyl)boronic acid failed to react in Suzuki-Miyaura couplings with dibromo-building blocks, indicating that electron-withdrawing groups (e.g., methylthio) may hinder reactivity. This contrasts with methoxyethyl-substituted derivatives (), which showed enhanced bioactivity, possibly due to improved solubility or binding .

Structural and Electronic Modifications

  • Amino vs. Sulfonyl Groups: 3-Aminophenyl boronic acid (APBA) exhibited higher binding affinity (K1 = 2357 M<sup>−1</sup>) than phenyl boronic acid (PBA, K1 = 1648 M<sup>−1</sup>) in diol complexation studies, underscoring the role of electron-donating groups in enhancing interactions .
  • Sulfonyl Modifications : (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid (CAS: 913835-90-2) has a molecular weight of 251.07 g/mol and requires storage at 2–8°C , suggesting that sulfonyl groups increase polarity and hygroscopicity .

Data Tables

Table 1: Antiproliferative Activity of Selected Boronic Acids

Compound IC50 (µM) Solubility in RPMI Key Substituent
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 Soluble Hydroxynaphthyl
Phenanthren-9-yl boronic acid 0.2251 Soluble Phenanthrenyl
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid N/A Insoluble Isopropoxyphenyl
Pyren-1-yl boronic acid N/A Insoluble Pyrenyl

Table 2: Binding and Reactivity Comparisons

Compound Application Key Property Reference
3-Aminophenyl boronic acid Diol complexation K1 = 2357 M<sup>−1</sup>
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC inhibition IC50 = 1 µM
(4-(Methylthio)phenyl)boronic acid Suzuki coupling reactivity No reaction with dibromo-building blocks

Biological Activity

[4-(1H-pyrrol-1-yl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug design and development.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrrole moiety. This structural configuration contributes to its unique chemical properties, influencing its biological interactions.

Antiviral Activity

Research has indicated that derivatives of boronic acids can exhibit antiviral properties. For instance, certain pyranone derivatives have shown promising activity against HIV integrase (IN), with some compounds demonstrating low nanomolar inhibitory concentrations comparable to established antiviral drugs like Raltegravir. The structural motifs in these compounds facilitate strong interactions with the active site of the enzyme, suggesting that this compound could similarly affect viral replication mechanisms .

Anticancer Activity

The anticancer potential of boronic acids has been extensively studied. A related compound demonstrated significant cytotoxic effects on cancer cell lines, such as MCF-7, with an IC50 value indicating potent activity. This suggests that this compound might also possess anticancer properties through mechanisms involving apoptosis induction or cell cycle arrest .

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes by forming reversible covalent bonds. Studies have shown that certain boronic acid derivatives can effectively inhibit dCTPase, an enzyme involved in nucleotide metabolism. The inhibition is influenced by the substituents on the aromatic ring, indicating that modifications to this compound could enhance its inhibitory potency against specific targets .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AntiviralHIV Integrase0.37 - 0.7
AnticancerMCF-7 Cell Line18.76
Enzyme InhibitiondCTPaseVaries

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to chelate metal ions and form stable complexes with enzymes. This property is particularly relevant in the context of enzyme inhibition where boron-containing compounds can mimic substrates or transition states.

Q & A

Q. What are the standard synthetic routes for preparing [4-(1H-pyrrol-1-yl)phenyl]boronic acid, and how are intermediates characterized?

  • Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of phenylboronic acid precursors. For example, analogous derivatives like 4-(hydroxymethyl)phenylboronic acid are prepared using Rh(I)-catalyzed carboxylation with CO₂ . Key intermediates are characterized via 1H^1H and 13C^{13}C NMR to confirm regioselectivity (e.g., aromatic protons at δ 7.99–8.10 ppm and boronic acid signals at δ 12.64 ppm) . Purity is verified via GC or HPLC (>97% in similar compounds) .

Q. How is this compound utilized in cross-coupling reactions?

  • Methodological Answer: It acts as a boronic acid partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl linkages. For instance, 4-(methoxycarbonyl)phenylboronic acid reacts with aryl halides under Pd catalysis (e.g., 1.0 mmol substrate, 62–76% yields) . Optimize conditions using phosphate buffers (pH 7–9) and elevated temperatures (60–80°C) to enhance reactivity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Refer to SDS guidelines for boronic acids: use PPE (gloves, goggles), avoid inhalation, and store at -20°C in sealed containers to prevent boroxin formation . First aid for inhalation includes immediate fresh air and artificial respiration if needed .

Advanced Research Questions

Q. How does the electron-donating pyrrole substituent affect boronic acid reactivity and stability?

  • Methodological Answer: The pyrrole group increases electron density at the boron center, accelerating transmetalation in cross-coupling but may reduce oxidative stability. Compare conductance data of 4-(methylthio)phenylboronic acid under varying voltages (100–200 mV) to assess electronic effects . Computational modeling (e.g., ChemSpider’s InChI key QLVTYWFPUODTBB) predicts Hammett parameters for reactivity tuning .

Q. How can conflicting NMR data for substituted phenylboronic acids be resolved?

  • Methodological Answer: Discrepancies arise from solvent polarity, pH, or boroxine formation. For example, 4-(hydroxymethyl)phenylboronic acid shows δ 4.67 ppm (CH₂OH) in MeOD but shifts in DMSO . Use deuterated solvents with controlled pH and report JJ-coupling constants (e.g., J=8.0HzJ = 8.0 \, \text{Hz} for para-substituted aromatics) .

Q. What strategies improve low yields in Suzuki-Miyaura reactions with sterically hindered substrates?

  • Methodological Answer: Use bulky ligands (e.g., SPhos) and microwave-assisted heating to reduce side reactions. For example, 4-[(4-methoxyphenoxy)methyl]phenylboronic acid achieved 63% yield under optimized Pd(OAc)₂ catalysis . Screen bases (e.g., K₂CO₃ vs. CsF) to enhance turnover .

Q. How can computational tools predict the supramolecular interactions of this compound?

  • Methodological Answer: Hirshfeld surface analysis (e.g., for benzoxaboroles) identifies hydrogen-bonding motifs. For instance, 2-(aminomethyl)phenylboronic acids form B–O···H–N interactions critical for saccharide binding . Use Gaussian or ADF software to model electrostatic potential surfaces .

Key Challenges and Solutions

  • Purification Issues: Boronic acids bind irreversibly to silica. Use reverse-phase HPLC or recrystallization from EtOAc/hexane .
  • Boroxin Formation: Prevent by storing under inert atmosphere and avoiding high-temperature drying .

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